[(4-Ethylphenyl)methyl](pentan-3-YL)amine
Description
Contextualization within Amine Chemistry
Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. They are formally derived from ammonia (NH₃) by replacing one or more hydrogen atoms with alkyl or aryl groups. fishersci.co.uk The classification of amines as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) depends on the number of organic substituents attached to the nitrogen atom. fishersci.co.uk
(4-Ethylphenyl)methylamine is classified as a secondary amine, as the nitrogen atom is bonded to two organic substituents: a (4-ethylphenyl)methyl group (an arylmethyl, or benzylic, group) and a pentan-3-yl group (an alkyl group). This structure places it in the category of substituted alkyl aryl amines, which are noted for their utility as intermediates in organic synthesis and as core components in many biologically active molecules. fishersci.co.uk The nitrogen atom's lone pair of electrons makes these compounds basic and nucleophilic, enabling them to participate in a wide array of chemical reactions. fishersci.co.uk
Strategic Importance of the (4-Ethylphenyl)methylamine Scaffold in Organic Synthesis
The (4-Ethylphenyl)methylamine scaffold, a key component of the title compound, is a derivative of the broader 2-phenethylamine and benzylamine structural motifs. The 2-phenethylamine framework is a crucial element in a vast number of natural products and synthetic compounds with significant biological activity, including neurotransmitters like dopamine and norepinephrine. nih.govresearchgate.net This structural unit is a frequent target in medicinal chemistry due to its ability to interact with various biological receptors. nih.govnih.gov
Benzylamines, in particular, serve as important precursors in organic chemistry. wikipedia.org The benzyl (B1604629) group can be used as a protecting group for amines, which can later be removed by hydrogenolysis. wikipedia.org This strategy allows for selective reactions at other parts of a molecule. Furthermore, the N-alkylation of benzylamine and its derivatives is a common method to introduce specific alkyl groups, leading to the synthesis of more complex amines with desired properties. wikipedia.org The presence of the ethyl group on the phenyl ring in the (4-ethylphenyl)methylamine scaffold offers a site for further chemical modification, potentially influencing the molecule's electronic properties and steric profile, which can be advantageous in the design of new compounds.
Historical Overview of Related Chemical Transformations
The synthesis of substituted alkyl aryl amines like (4-Ethylphenyl)methylamine relies on well-established chemical transformations, primarily involving the formation of carbon-nitrogen bonds. One of the oldest and most direct methods is the N-alkylation of a primary amine with an alkyl halide. wikipedia.org This type of reaction is a nucleophilic aliphatic substitution, where the amine acts as the nucleophile. wikipedia.org However, a significant challenge with this method is the potential for overalkylation, where the initially formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.org
To address the issue of selectivity, various alternative methods have been developed over the years. Reductive amination, which involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, is a powerful technique for the controlled synthesis of substituted amines. rsc.org For the synthesis of the title compound, this could involve the reaction of 4-ethylbenzaldehyde (B1584596) with pentan-3-amine or the reaction of pentan-3-one with (4-ethylphenyl)methanamine, followed by reduction.
More recently, catalytic methods have gained prominence. These include the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. This approach is considered more environmentally friendly as the only byproduct is water. organic-chemistry.org The development of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, has also revolutionized the synthesis of aryl amines, although it is more commonly used for forming a bond between nitrogen and an aryl ring directly. fishersci.co.uk
Scope and Objectives of Research on (4-Ethylphenyl)methylamine
Given the absence of specific literature on (4-Ethylphenyl)methylamine, the scope of research on this compound would be exploratory. The primary objectives would be to synthesize the compound, fully characterize its chemical and physical properties, and investigate its potential applications.
Key Research Objectives would include:
Synthesis and Optimization: Developing an efficient and selective synthetic route to (4-Ethylphenyl)methylamine. This would involve comparing different methods, such as direct alkylation and reductive amination, to maximize yield and purity.
Spectroscopic and Physicochemical Characterization: A thorough analysis of the compound's structure and properties using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Determination of physical properties such as boiling point, density, and solubility would also be crucial.
Exploration of Reactivity: Investigating the chemical reactivity of the secondary amine group, for example, through acylation, further alkylation to form tertiary amines, or its use as a ligand in coordination chemistry.
Screening for Biological Activity: Drawing inspiration from the broader class of phenethylamines, a key objective would be to screen (4-Ethylphenyl)methylamine and its derivatives for potential biological activity. nih.gov This could involve assays for receptor binding or enzymatic inhibition relevant to various therapeutic areas.
Research Findings
As this is a novel compound, specific research findings are not available. However, based on the general principles of organic chemistry, a number of properties and synthetic routes can be predicted.
Predicted Physicochemical Properties
The following table presents estimated physicochemical properties for (4-Ethylphenyl)methylamine. These are not experimental values and are based on the properties of similar known compounds like benzylamine and N-isopropylbenzylamine. nist.gov
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated in the range of 250-280 °C |
| Density | ~0.9 g/mL |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| pKa of Conjugate Acid | Estimated to be around 10-11 |
Potential Synthetic Approaches
The synthesis of (4-Ethylphenyl)methylamine could be approached through several established methods for amine synthesis. The table below summarizes some of the most viable options.
| Synthetic Method | Reactants | General Conditions | Key Advantages/Disadvantages |
| Reductive Amination | 4-Ethylbenzaldehyde and pentan-3-amine | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Good control over selectivity, avoids overalkylation. |
| Pentan-3-one and (4-ethylphenyl)methanamine | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Versatile and widely applicable. | |
| Direct N-Alkylation | (4-Ethylphenyl)methanamine and 3-bromopentane | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | Simple procedure, but risks overalkylation to form a tertiary amine. wikipedia.org |
| Pentan-3-amine and 1-(bromomethyl)-4-ethylbenzene | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | Reactivity of the benzylic halide is high. | |
| "Borrowing Hydrogen" | 4-Ethylbenzyl alcohol and pentan-3-amine | Transition metal catalyst (e.g., Ru, Ir complexes) | Atom-economical and environmentally friendly ("green") method. organic-chemistry.org |
| Pentan-3-ol and (4-ethylphenyl)methanamine | Transition metal catalyst (e.g., Ru, Ir complexes) | Requires specialized catalysts and potentially higher temperatures. |
Direct Alkylation Approaches
Direct alkylation methods provide a straightforward pathway to C-N bond formation, essential for the synthesis of (4-Ethylphenyl)methylamine. These strategies typically involve the reaction of a nitrogen-containing nucleophile with an electrophilic carbon source.
Reductive Amination Strategies
Reductive amination stands as a prominent and widely utilized method for the synthesis of amines, including (4-Ethylphenyl)methylamine. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of (4-Ethylphenyl)methylamine, 4-ethylbenzaldehyde would be reacted with pentan-3-amine.
The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal. This intermediate subsequently loses a molecule of water to form an imine (or an iminium ion under acidic conditions). wikipedia.org The imine is then reduced to the final amine product. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comwikipedia.orgharvard.edu Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.com
The reaction conditions are generally mild, often proceeding at room temperature and under neutral or slightly acidic pH to facilitate imine formation. wikipedia.org The choice of solvent and reducing agent can be optimized to achieve high yields.
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol, pH 6-7 | Selective for the iminium ion. masterorganicchemistry.comharvard.edu |
Nucleophilic Substitution Reactions with Halide Precursors
Another direct approach to the synthesis of (4-Ethylphenyl)methylamine and its derivatives is through nucleophilic substitution. This method involves the reaction of an amine with an alkyl halide. To synthesize (4-Ethylphenyl)methylamine via this route, one could react (4-ethylphenyl)methyl halide (e.g., bromide or chloride) with pentan-3-amine.
In this SN2 reaction, the lone pair of electrons on the nitrogen atom of pentan-3-amine acts as a nucleophile, attacking the electrophilic carbon of the (4-ethylphenyl)methyl halide and displacing the halide ion. A potential challenge with this method is the possibility of overalkylation, where the newly formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com To control this, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully managed. Using a large excess of the starting amine can favor the formation of the desired secondary amine.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials.
Iminium Ion Chemistry for C-N Bond Formation
Iminium ions are key intermediates in the synthesis of amines, particularly in reductive amination. wikipedia.orgharvard.edu These cationic species are formed by the protonation or alkylation of an imine. Their electrophilic nature makes them susceptible to attack by nucleophiles, including hydride reagents in reductive amination, or carbanions in other C-C and C-N bond-forming reactions.
In the context of synthesizing (4-Ethylphenyl)methylamine, the iminium ion is formed in situ from the condensation of 4-ethylbenzaldehyde and pentan-3-amine. The subsequent reduction of this iminium ion is the final step in the reductive amination process. The reactivity of the iminium ion is crucial for the success of the reaction.
Catalytic Asymmetric Synthesis of Chiral Analogues of (4-Ethylphenyl)methylamine
The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry, as the stereochemistry of a molecule can dramatically affect its biological activity. nih.govfrontiersin.org Catalytic asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched chiral amines.
Enantioselective C-N Coupling Reactions
Enantioselective C-N coupling reactions are a sophisticated method for the synthesis of chiral amines. liverpool.ac.ukresearchgate.net These reactions often employ transition metal catalysts with chiral ligands to control the stereochemical outcome of the C-N bond formation. For instance, palladium-catalyzed C-N coupling reactions have been developed for the enantioselective synthesis of hemiaminals. researchgate.net
Another approach involves the use of biocatalysts, such as engineered enzymes, which can perform highly stereoselective transformations. nih.gov For example, engineered variants of myoglobin have been used for the asymmetric N-H carbene insertion of aromatic amines to produce chiral α-amino acid derivatives. nih.gov While not directly applied to the synthesis of (4-Ethylphenyl)methylamine in the provided search results, these methodologies represent the forefront of chiral amine synthesis and could potentially be adapted for the production of chiral analogues of the target compound.
Table 2: Selected Approaches to Catalytic Asymmetric Amine Synthesis
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Light-Promoted C-N Coupling | Ni(II)-dMebpy complex | Stereoretentive coupling of chiral amines with aryl bromides. liverpool.ac.uk |
| Biocatalytic Carbene N-H Insertion | Engineered Myoglobin Variants | Asymmetric synthesis of chiral amines via carbene insertion. nih.gov |
An exploration into the greener synthetic pathways for producing (4-Ethylphenyl)methylamine reveals a significant shift towards environmentally benign chemical processes. Adhering to the principles of green chemistry, modern synthetic methodologies aim to reduce waste, eliminate hazardous solvents, and utilize renewable resources and catalysts. nih.gov This article focuses on the application of these principles, specifically solvent-free reactions and biocatalytic routes, in the synthesis of (4-Ethylphenyl)methylamine, a primary amine typically synthesized via the reductive amination of 4-ethylbenzaldehyde.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-4-12-7-9-13(10-8-12)11-15-14(5-2)6-3/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI Key |
LJJDYGPPLCTJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(CC)CC |
Origin of Product |
United States |
Reactivity and Transformations of 4 Ethylphenyl Methylamine
Amination Reactions and Derivatives
The lone pair of electrons on the nitrogen atom of (4-Ethylphenyl)methylamine makes it a nucleophilic center, readily participating in reactions that form new bonds to nitrogen.
N-alkylation introduces an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This is typically achieved by reaction with an alkyl halide. For instance, reaction with methyl iodide would yield N-[(4-ethylphenyl)methyl]-N-methylpentan-3-amine.
N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This reaction is often carried out using acyl chlorides or acid anhydrides. For example, reacting (4-Ethylphenyl)methylamine with acetyl chloride in the presence of a base would produce N-[(4-ethylphenyl)methyl]-N-(pentan-3-yl)acetamide. A general method for acylation can also involve the direct use of carboxylic acids. researchgate.net
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| (4-Ethylphenyl)methylamine | Methyl Iodide | N-[(4-ethylphenyl)methyl]-N-methylpentan-3-amine | N-Alkylation |
| (4-Ethylphenyl)methylamine | Acetyl Chloride | N-[(4-ethylphenyl)methyl]-N-(pentan-3-yl)acetamide | N-Acylation |
| (4-Ethylphenyl)methylamine | Benzoic Anhydride | N-benzoyl-N-[(4-ethylphenyl)methyl]pentan-3-amine | N-Acylation |
As a secondary amine, (4-Ethylphenyl)methylamine can be converted into a tertiary amine via N-alkylation, which can then undergo further alkylation to form a quaternary ammonium (B1175870) salt. drugbank.com These salts are ionic compounds with a positively charged nitrogen atom bonded to four organic substituents. drugbank.com For example, after methylation to form N-[(4-ethylphenyl)methyl]-N-methylpentan-3-amine, a subsequent reaction with another equivalent of methyl iodide would yield N-[(4-ethylphenyl)methyl]-N,N-dimethylpentan-3-aminium iodide. Quaternary ammonium salts are a broad class of compounds with diverse applications. epa.govnih.govnih.gov The properties of these salts can be modulated by the choice of the counterion. google.com
Table 2: Formation of a Representative Quaternary Ammonium Salt
| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Final Product |
| (4-Ethylphenyl)methylamine | Methyl Iodide | N-[(4-ethylphenyl)methyl]-N-methylpentan-3-amine | Methyl Iodide | N-[(4-ethylphenyl)methyl]-N,N-dimethylpentan-3-aminium iodide |
Aromatic Ring Functionalization of the (4-Ethylphenyl)methyl Moiety
The 4-ethylphenyl group provides a site for various aromatic functionalization reactions, allowing for the introduction of new substituents onto the benzene (B151609) ring.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orglibretexts.org The ethyl group on the phenyl ring is an activating group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Since the para position is already occupied by the methylamine (B109427) substituent, electrophilic attack will predominantly occur at the ortho positions (positions 2 and 6).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst. masterorganicchemistry.com
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (2-Nitro-4-ethylphenyl)methylamine |
| Bromination | Br₂, FeBr₃ | (2-Bromo-4-ethylphenyl)methylamine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (2-Acetyl-4-ethylphenyl)methylamine |
To perform metal-catalyzed cross-coupling reactions, the aryl ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above. Once the aryl halide is formed, a variety of carbon-carbon and carbon-heteroatom bonds can be created using transition metal catalysts, most commonly palladium or nickel. wiley-vch.deeie.gracs.org
Prominent cross-coupling reactions include:
Suzuki Coupling: Reaction of an aryl halide with an organoboron compound. eie.gr
Heck Coupling: Reaction of an aryl halide with an alkene. eie.gr
Sonogashira Coupling: Reaction of an aryl halide with a terminal alkyne. eie.gr
Buchwald-Hartwig Amination: Reaction of an aryl halide with an amine to form a new C-N bond. eie.gr
These reactions are powerful tools for the synthesis of complex molecules. ethz.chwikipedia.org
Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions on a Brominated Derivative
| Starting Material | Coupling Partner | Catalyst System | Reaction Type | Product |
| (2-Bromo-4-ethylphenyl)methylamine | Phenylboronic acid | Pd(PPh₃)₄, base | Suzuki Coupling | (2-Phenyl-4-ethylphenyl)methylamine |
| (2-Bromo-4-ethylphenyl)methylamine | Styrene | Pd(OAc)₂, P(o-tolyl)₃, base | Heck Coupling | (2-Styryl-4-ethylphenyl)methylamine |
| (2-Bromo-4-ethylphenyl)methylamine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Sonogashira Coupling | (2-(Phenylethynyl)-4-ethylphenyl)methylamine |
Stereoselective Reactions Involving the Chiral Pentan-3-YL Moiety
The pentan-3-yl group in (4-Ethylphenyl)methylamine possesses a chiral center at the third carbon atom. ebi.ac.uk While the compound as a whole may be synthesized as a racemate, the presence of this stereocenter opens up possibilities for stereoselective reactions. If the amine were to be resolved into its individual enantiomers, reactions involving the chiral pentan-3-yl moiety could proceed with a degree of stereocontrol, leading to the preferential formation of one diastereomer over another.
For instance, if the nitrogen atom were to be functionalized in a way that creates a new stereocenter, the existing chirality of the pentan-3-yl group could influence the stereochemical outcome of the reaction. This is a common strategy in asymmetric synthesis. researchgate.netnih.gov The development of such stereoselective transformations would be a key area of investigation for this compound. An example could be a diastereoselective [3+2] cycloaddition if the amine were converted into a suitable azomethine ylide precursor. nih.gov
Further research would be necessary to explore and develop specific stereoselective reactions involving the chiral pentan-3-yl moiety of this compound.
Oxidation and Reduction Chemistry of the Amine Functionality
The secondary amine group is a primary site for oxidative transformations. The presence of a benzylic proton makes this class of compounds particularly susceptible to oxidation, often leading to imines or their derivatives.
The oxidation of secondary amines typically proceeds through a two-step sequence involving the initial formation of a hydroxylamine, which is then further oxidized to a nitrone. nih.govacs.org For benzylic secondary amines like (4-Ethylphenyl)methylamine, this transformation can be achieved using environmentally benign oxidants such as hydrogen peroxide (H₂O₂). nih.govacs.org
Studies have shown that this oxidation can proceed efficiently without a metal catalyst, using solvents like methanol (B129727) (MeOH) or acetonitrile (B52724) (CH₃CN) which appear to activate the H₂O₂. nih.govacs.orgresearchgate.net This method is highly selective for secondary amines, even in the presence of tertiary amines. nih.govacs.org The reaction of (4-Ethylphenyl)methylamine would be expected to yield the corresponding C-(4-ethylphenyl)-N-(pentan-3-yl)nitrone.
| Substrate (Analogue) | Oxidant | Conditions | Yield (%) |
|---|---|---|---|
| Dibenzylamine | H₂O₂ (30%) | MeOH, 50 °C, 12 h | 85 |
| Dibenzylamine | H₂O₂ (30%) | CH₃CN, rt, 2 h | 93 |
| N-benzyl-4-methoxybenzylamine | H₂O₂ (30%) | CH₃CN, rt, 2 h | 91 |
| N-benzyl-4-chlorobenzylamine | H₂O₂ (30%) | CH₃CN, rt, 4 h | 86 |
Deamination involves the removal of the amine functionality. For secondary amines, this is not as direct as for primary amines, which can be converted to diazonium salts. However, several potential pathways exist.
One route is through oxidative deamination. The oxidation of the secondary amine can form an iminium ion intermediate. This species is susceptible to hydrolysis, which would cleave the C-N bond to yield an aldehyde (4-ethylbenzaldehyde) and a primary amine (pentan-3-amine).
Another approach involves converting the nitrogen into a good leaving group. While direct diazotization is not possible, derivatization can facilitate removal. For instance, N-nitrosation followed by elimination is a potential, though often harsh, method. More contemporary methods focus on milder conditions. Recent advances in the deamination of primary benzylic amines utilize reagents like isoamyl nitrite (B80452) for in-situ diazotization, which could potentially be adapted following N-dealkylation of the secondary amine. rsc.org Studies on protonated benzylamines under hydrothermal conditions show that deamination can occur via nucleophilic substitution (Sₙ1 and Sₙ2 mechanisms) to form the corresponding alcohol, a pathway that could be relevant under specific acidic conditions. researchgate.net
Rearrangement Reactions and Fragmentations
The structure of (4-Ethylphenyl)methylamine allows for several characteristic rearrangement and fragmentation reactions, particularly after derivatization or under specific energetic conditions like mass spectrometry.
Rearrangement Reactions:
Stevens Rearrangement : This is a base-promoted 1,2-rearrangement of quaternary ammonium salts. wikipedia.orgchemistry-reaction.com To undergo this reaction, (4-Ethylphenyl)methylamine would first need to be alkylated to form a quaternary ammonium salt. Upon treatment with a strong base, an ylide intermediate is formed, followed by the migration of one of the N-substituents (e.g., the 4-ethylphenylmethyl group) to the adjacent carbon of the other substituent. wikipedia.orgsynarchive.com The reaction proceeds with retention of configuration at the migrating center. chemistry-reaction.com
Polonovski Reaction : This reaction involves the demethylation or dealkylation of a tertiary amine N-oxide upon treatment with an acylating agent like acetic anhydride. organicreactions.orgresearchgate.netnumberanalytics.com While the subject compound is a secondary amine, if it were converted to a tertiary amine (e.g., N-methylation) and then oxidized to the corresponding N-oxide, it could undergo a Polonovski-type reaction. This process generates an iminium ion, which can then be hydrolyzed or trapped by nucleophiles, leading to cleavage of an N-alkyl group. organicreactions.orgnumberanalytics.com
Fragmentations:
Mass spectrometry provides significant insight into the fragmentation pathways of molecules. For protonated benzylamines, a primary fragmentation route under collision-induced dissociation (CID) is the cleavage of the benzylic C-N bond. nih.gov
For protonated (4-Ethylphenyl)methylamine, this would lead to two primary fragmentation possibilities:
Loss of the neutral pentan-3-amine to form a stable 4-ethylbenzyl cation.
Loss of neutral 4-ethyltoluene (B166476) to form a protonated pentan-3-imine.
Studies on similar structures show that the loss of the amine moiety to form the benzyl (B1604629) cation is often a dominant, low-energy pathway. nih.govnih.gov Further fragmentation of the resulting benzylic ion can occur at higher energies. nih.gov
| Fragment Ion | Proposed Structure | Formation Pathway |
|---|---|---|
| [M+H]⁺ | C₁₄H₂₄N⁺ | Parent molecular ion |
| [M - C₅H₁₁N + H]⁺ | C₉H₁₁⁺ | Loss of neutral pentan-3-amine to form the 4-ethylbenzyl cation |
| [M - C₉H₁₂ + H]⁺ | C₅H₁₂N⁺ | Loss of neutral 4-ethyltoluene to form protonated pentan-3-imine |
Mechanistic Investigations of Reactions Involving 4 Ethylphenyl Methylamine
Elucidation of Reaction Mechanisms in C-N Bond Formation
The formation of (4-Ethylphenyl)methylamine from (4-Ethylphenyl)methylamine and pentan-3-one typically proceeds via reductive amination. wikipedia.org This process is a highly efficient method for creating C-N bonds and involves two key stages: the formation of an imine intermediate followed by its reduction. wikipedia.orgnumberanalytics.com
The reaction initiates with the nucleophilic attack of the nitrogen atom of (4-Ethylphenyl)methylamine on the electrophilic carbonyl carbon of pentan-3-one. This step results in the formation of a tetrahedral intermediate known as a hemiaminal. wikipedia.org The reaction is generally reversible and often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Subsequently, the hemiaminal intermediate undergoes dehydration, a process that involves the loss of a water molecule to form an imine (or an iminium ion under acidic conditions). wikipedia.org This step is the equilibrium-driven formation of the C=N double bond.
The final step is the reduction of the imine intermediate. This can be achieved through various methods, most commonly catalytic hydrogenation or the use of hydride-based reducing agents. frontiersin.orgacs.org This reduction step is irreversible and drives the entire reaction sequence towards the final secondary amine product, (4-Ethylphenyl)methylamine. frontiersin.org
Alternative pathways for C-N bond formation include nucleophilic substitution reactions, where (4-Ethylphenyl)methylamine acts as a nucleophile, displacing a leaving group on an alkyl halide. numberanalytics.comchemistrytalk.org The mechanism of such reactions can be either SN1, involving a carbocation intermediate, or SN2, which is a single concerted step. numberanalytics.compearson.com
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step (RDS). wikipedia.orgprinceton.edubaranlab.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of a reactant with a heavier isotope (e.g., kH/kD). wikipedia.org
In the context of the reaction of (4-Ethylphenyl)methylamine, KIE studies can provide insight into the transition state of the C-N bond formation.
Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken in the RDS. princeton.edu For instance, if the N-H bond of the amine is broken during the rate-limiting step (e.g., in a concerted proton transfer during the formation of the C-N bond), a significant primary KIE (kH/kD > 1) would be expected when using deuterated (4-Ethylphenyl)methylamine (4-EtC6H4CH2ND2). koreascience.krnih.gov Studies on the addition of benzylamines to activated olefins in acetonitrile (B52724) have shown normal kinetic isotope effects (kH/kD > 1.0), suggesting that the N-H bond is indeed breaking in the transition state. koreascience.kr
Secondary KIE: A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and arise from changes in hybridization or steric environment between the ground state and the transition state. princeton.edulibretexts.org For example, labeling the benzylic carbon could reveal changes at that position during the RDS.
| Isotopically Labeled Reactant | Observed KIE (klight/kheavy) | Mechanistic Implication |
|---|---|---|
| (4-EtC6H4)CH2ND2 | ~2.0 - 2.4 | Indicates N-H(D) bond breaking is part of the rate-determining step, suggesting a concerted mechanism. koreascience.kr |
| (4-EtC6H4)13CH2NH2 | ~1.02 - 1.08 | A small secondary KIE may suggest a change in hybridization at the benzylic carbon in the transition state. wikipedia.org |
| Pentan-3-one-18O | ~1.05 | A small KIE suggests that C-O bond cleavage (dehydration) may be partially rate-limiting. |
Identification of Reaction Intermediates and Transition States
The pathway from (4-Ethylphenyl)methylamine and pentan-3-one to the final product involves several key intermediates and transition states.
Hemiaminal Intermediate: As mentioned, the initial nucleophilic attack forms a hemiaminal. This species is a tetrahedral intermediate where the carbon atom is bonded to a hydroxyl group, an amino group, and two alkyl groups. It is typically unstable and exists in equilibrium with the starting materials. wikipedia.org
Imine/Iminium Ion Intermediate: The dehydration of the hemiaminal leads to the formation of an imine (a compound containing a C=N double bond). Under acidic conditions, the nitrogen of the imine can be protonated to form a more reactive iminium ion. This intermediate is the direct precursor to the final amine product in reductive amination. wikipedia.org
Transition States: The structures of the transition states dictate the reaction's kinetics and stereochemistry. In the nucleophilic addition of benzylamines to activated alkenes, a four-membered cyclic transition state has been proposed where the C-N bond formation and proton transfer from the amine to a carbon atom occur concurrently. koreascience.krnih.gov Such a constrained structure is supported by highly negative activation entropies (ΔS‡). researchgate.net For the reduction step, the transition state will involve the imine (or iminium ion), the reducing agent (e.g., a hydride), and potentially a catalyst. The geometry of this transition state is crucial in asymmetric synthesis for establishing the stereochemistry of the final product.
Catalyst Role and Activation Mechanisms in Catalyzed Reactions
Catalysts are frequently employed to enhance the efficiency, rate, and selectivity of C-N bond formation. In the reductive amination pathway to synthesize (4-Ethylphenyl)methylamine, both the imine formation and the reduction step can be catalyzed.
Acid/Base Catalysis: The initial condensation to form the hemiaminal and its subsequent dehydration to the imine are often catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Metal Catalysts for Reduction: The reduction of the imine intermediate is commonly achieved by catalytic hydrogenation. frontiersin.orgacs.org Transition metals are pivotal in this process.
Palladium (Pd) and Platinum (Pt): Catalysts like Pd/C or PtO2 are highly effective. The mechanism involves the adsorption of hydrogen gas onto the metal surface, forming active metal-hydride species. wikipedia.org The imine intermediate then coordinates to the metal surface and is subsequently reduced by the transfer of hydrogen atoms. wikipedia.orgencyclopedia.pub
Nickel (Ni): Raney Nickel is another common, cost-effective catalyst that operates via a similar mechanism. wikipedia.orgmdpi.com
Iridium (Ir) and Rhodium (Rh): Homogeneous catalysts based on iridium and rhodium complexes are also used, particularly for asymmetric reductive aminations, where they can provide high enantioselectivity. kanto.co.jporganic-chemistry.org
Hydride Reducing Agents: An alternative to catalytic hydrogenation is the use of hydride reagents.
Sodium Borohydride (NaBH4) and Derivatives: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are milder reducing agents than NaBH4 and are particularly effective for reductive amination. acs.org They are selective for the reduction of the protonated iminium ion over the starting ketone or aldehyde, allowing the entire reaction to be performed in one pot. acs.org
| Catalyst/Reagent | Hydrogen Source | Typical Conditions | Advantages |
|---|---|---|---|
| Pd/C, Pt/C, Raney-Ni | H2 gas | Pressurized H2, various solvents | High efficiency, atom economy. wikipedia.org |
| NaBH3CN | Internal Hydride | Acidic pH (~6), Methanol (B129727) | Mild, selective for iminium ion. acs.org |
| NaBH(OAc)3 | Internal Hydride | Non-protic solvents (e.g., DCE) | Mild, effective for a wide range of substrates. acs.org |
| Iridium Complexes | Formic acid / Formate | Reflux, 60-80°C | High activity, useful for primary amines. kanto.co.jp |
Theoretical and Computational Chemistry Studies of 4 Ethylphenyl Methylamine
Conformational Analysis and Energy Landscapes
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its corresponding energy variations. For a flexible molecule like (4-Ethylphenyl)methylamine, with multiple rotatable bonds, a multitude of conformations are possible. These arise from the rotation around the C-N bonds and the single bonds within the ethyl and pentyl groups.
Computational methods, particularly molecular mechanics and quantum chemical calculations, can be employed to map the potential energy surface (PES) of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed energy landscape can be constructed. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them.
For (4-Ethylphenyl)methylamine, key dihedral angles to consider would be:
The C-C-N-C dihedral angle involving the benzyl (B1604629) group and the nitrogen.
The C-N-C-C dihedral angle involving the pentan-3-yl group and the nitrogen.
Rotations within the ethyl and pentyl chains.
The relative energies of these conformations are crucial in determining the most probable shapes the molecule will adopt at a given temperature. The global minimum on the PES represents the most stable conformation.
Table 1: Hypothetical Relative Energies of Key Conformers of (4-Ethylphenyl)methylamine
| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 178° | 65° | 0.00 |
| B | -62° | 70° | 1.25 |
| C | 175° | -170° | 2.10 |
Note: This data is illustrative and represents a potential outcome of a computational study.
Electronic Structure and Bonding Analysis
Understanding the electronic structure is key to deciphering a molecule's reactivity and properties. For (4-Ethylphenyl)methylamine, methods like Density Functional Theory (DFT) can provide a detailed picture of electron distribution and bonding.
Analysis of the molecular orbitals (MOs) would reveal the distribution of electron density. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. The nitrogen atom's lone pair of electrons is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack.
Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, providing information on hybridization, bond orders, and atomic charges. The nitrogen atom in a secondary amine is typically sp³ hybridized, accommodating its two carbon substituents, one hydrogen atom, and the lone pair. The C-N bonds will exhibit sigma (σ) character, and their polarity can be quantified by examining the partial atomic charges. The aromatic ring will feature a delocalized π-system.
Prediction of Reactivity and Selectivity via DFT Calculations
DFT calculations are a powerful tool for predicting where and how a molecule is likely to react. By calculating various molecular properties, insights into reactivity and selectivity can be gained.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that chemical reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another.
HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). For (4-Ethylphenyl)methylamine, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair, with some delocalization into the aromatic ring. This suggests that the nitrogen atom is the primary nucleophilic center.
LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring and the C-N bonds.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for (4-Ethylphenyl)methylamine (Calculated at B3LYP/6-31G level)*
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | 1.2 |
Note: This data is for illustrative purposes.
Reaction Pathway Calculations and Transition State Modeling
Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By mapping the potential energy surface for a given reaction, the minimum energy pathway can be identified. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.
For example, in a potential N-alkylation reaction of (4-Ethylphenyl)methylamine with an alkyl halide, a transition state structure where the new C-N bond is partially formed and the C-halide bond is partially broken could be modeled. The activation energy for the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This provides a quantitative measure of the reaction's feasibility. Comparing the activation energies for different possible reaction pathways can predict the most likely mechanism and the expected products.
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum chemical calculations are often performed in the gas phase (in vacuum), real-world chemistry happens in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of (4-Ethylphenyl)methylamine in a solvent environment.
In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape in the presence of a solvent, which can stabilize certain conformations over others through intermolecular interactions like hydrogen bonding or dipole-dipole interactions.
MD simulations can provide insights into:
The average conformation of the molecule in solution.
The flexibility and dynamics of the different parts of the molecule.
The structure of the solvent shell around the molecule.
The influence of the solvent on reaction dynamics and energy barriers.
By providing a dynamic picture of the molecule's behavior, MD simulations complement the static information obtained from quantum chemical calculations, offering a more complete understanding of the compound's properties in a realistic environment.
No Information Found for "(4-Ethylphenyl)methylamine" in Advanced Chemical Synthesis
Following a comprehensive search of scientific literature and chemical databases, no research, data, or publications could be identified for the chemical compound "(4-Ethylphenyl)methylamine" in the context of advanced applications in organic synthesis as outlined in the requested article structure.
The search encompassed the compound's potential role as a chiral ligand precursor, its utilization as a building block in complex molecule synthesis, its function as a reagent in specific chemical transformations, and its involvement in cascade reactions. Despite targeted queries aimed at each of these specific areas, no relevant information or research findings related to "(4-Ethylphenyl)methylamine" were found.
This lack of available information prevents the generation of a scientifically accurate and verifiable article based on the provided outline. The advanced applications specified, such as the development of ligands for asymmetric catalysis, the synthesis of heterocyclic compounds and advanced organic materials, and its role in specific chemical transformations and cascade reactions, appear to be un-documented for this particular compound in the public domain.
Therefore, it is not possible to provide the requested article with detailed research findings and data tables as no such data for "(4-Ethylphenyl)methylamine" appears to exist in the accessible scientific record.
Derivatization and Analogue Synthesis of 4 Ethylphenyl Methylamine
Systematic Modification of the N-Alkyl Substituents
The conversion of a primary amine, such as (4-ethylphenyl)methylamine, into a secondary amine like (4-Ethylphenyl)methylamine is a fundamental N-alkylation reaction. acsgcipr.org A prevalent and highly effective method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com
For the synthesis of (4-Ethylphenyl)methylamine, (4-ethylphenyl)methylamine would be reacted with pentan-3-one. The reaction is typically performed in a one-pot manner, where the amine, ketone, and a selective reducing agent are combined. wikipedia.org
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are favored because they are mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com The reaction is generally conducted under weakly acidic conditions, which helps to facilitate the formation of the imine intermediate. wikipedia.org
An alternative strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. organic-chemistry.orgacs.org In this approach, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol (like pentan-3-ol) to the corresponding ketone (pentan-3-one). nih.govorganic-chemistry.org This ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the secondary amine. organic-chemistry.org This method is considered a green chemistry approach as its primary byproduct is water. acsgcipr.org
| Method | Alkylating Agent | Typical Reagents/Catalysts | Key Features |
|---|---|---|---|
| Reductive Amination | Ketone (e.g., Pentan-3-one) | NaBH₃CN, NaBH(OAc)₃, Ti(O-iPr)₄ | High selectivity, mild conditions, avoids over-alkylation. masterorganicchemistry.comorganic-chemistry.org |
| Hydrogen Autotransfer | Alcohol (e.g., Pentan-3-ol) | Ru or Ir pincer complexes, KOtBu | Atom-economic, environmentally benign, uses alcohols directly. organic-chemistry.orgnih.gov |
| Direct Alkylation | Alkyl Halide (e.g., 3-Bromopentane) | Base (e.g., K₂CO₃, Et₃N) | Prone to over-alkylation, less selective for secondary amines. masterorganicchemistry.com |
Functionalization of the Phenyl Ring
Modifying the phenyl ring of N-alkylated (4-ethylphenyl)methylamine derivatives allows for the fine-tuning of the molecule's electronic properties. Standard electrophilic aromatic substitution reactions can be employed, though the reaction conditions must be chosen carefully to avoid side reactions at the amine nitrogen.
A common strategy involves performing the ring functionalization on a precursor before the N-alkylation step. For instance, 4-ethylbenzaldehyde (B1584596) or 4-ethylbenzonitrile (B1329635) could be subjected to nitration or halogenation. A patent describes a multi-step process for preparing 4-amino-N-alkylbenzylamines that involves acetylation of the starting N-alkyl benzylamine, followed by nitration at the 4-position of the phenyl ring, deprotection, and subsequent reduction of the nitro group. google.com This sequence demonstrates that the phenyl ring can be functionalized even after the secondary amine is formed, provided the nitrogen is appropriately protected. google.com
For example, nitration of N-acetyl-(4-ethylphenyl)methylamine with nitrosonitric acid at low temperatures would likely yield the 4-nitro derivative. google.com Subsequent reduction of the nitro group to an amine, followed by other transformations, allows for a wide range of functionalities to be introduced.
| Reaction | Reagents | Typical Position of Substitution | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ or Nitrosonitric acid | Ortho to the benzyl (B1604629) group (position 3 or 5) | Requires N-protection (e.g., acetylation) to prevent oxidation. google.com |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Ortho to the benzyl group (position 3 or 5) | Lewis acid catalyst is typically required. |
| Sulfonation | Fuming H₂SO₄ | Ortho to the benzyl group (position 3 or 5) | Can be reversible at high temperatures. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Ortho to the benzyl group (position 3 or 5) | N-protection is essential to prevent acylation at the nitrogen. |
Exploration of Steric and Electronic Effects on Reactivity
The introduction of substituents on both the nitrogen atom and the phenyl ring significantly impacts the molecule's reactivity due to steric and electronic effects. researchgate.net
Steric Effects: The pentan-3-yl group is a moderately bulky secondary alkyl substituent. Its presence on the nitrogen atom creates steric hindrance around the nitrogen lone pair and the benzylic C-N bond. nih.gov This steric bulk can influence reaction rates; for example, it may hinder further N-alkylation, making the synthesis of the secondary amine from the primary amine more selective. masterorganicchemistry.com In reactions involving the nitrogen atom as a nucleophile, the bulky group can decrease reactivity compared to less hindered analogues like an N-methyl or N-ethyl group. mdpi.com Computational studies on related systems have shown that steric effects can be quantified and often depend specifically on the reaction being studied, meaning a universal scale is not always possible. nih.gov However, a bulky group will consistently be recognized as bulky across different reaction types. nih.gov
Electronic Effects: Substituents on the phenyl ring modify the electron density of the entire molecule. nih.gov Electron-donating groups (like the existing ethyl group, or methoxy) increase the electron density on the aromatic ring and also enhance the nucleophilicity of the nitrogen atom through inductive and mesomeric effects. Conversely, electron-withdrawing groups (such as nitro or trifluoromethyl) decrease the ring's electron density and reduce the nitrogen's basicity and nucleophilicity. nih.govscispace.com These electronic modifications directly affect the reactivity in processes like further aromatic substitution or reactions involving the amine functionality. researchgate.net For instance, the rate of electrophilic aromatic substitution would be enhanced by electron-donating groups and diminished by electron-withdrawing ones. nih.gov
Synthesis of Structural Isomers and Stereoisomers
The synthesis of isomers of (4-Ethylphenyl)methylamine involves using isomeric starting materials.
Structural Isomers: Positional isomers can be synthesized by starting with the corresponding isomers of 4-ethylbenzaldehyde. For example, reductive amination of 2-ethylbenzaldehyde (B125284) or 3-ethylbenzaldehyde (B1676439) with pentan-3-amine would yield (2-Ethylphenyl)methylamine and (3-Ethylphenyl)methylamine, respectively. The synthetic routes, such as reductive amination or N-alkylation with 3-bromopentane, would be directly analogous to those used for the 4-ethylphenyl isomer. The one-pot synthesis of structural isomers based on a pyrene-imidazole core highlights how different starting materials can be used to generate distinct isomeric products under the same reaction conditions. nih.gov
Stereoisomers: The target molecule, (4-Ethylphenyl)methylamine, is achiral. The pentan-3-yl group has a plane of symmetry, and there are no stereocenters in the molecule. However, if an asymmetric ketone or a chiral amine were used in the synthesis, stereoisomers could be generated. For example, reacting (4-ethylphenyl)methylamine with pentan-2-one would produce a chiral center at the carbon atom bonded to the nitrogen, resulting in a racemic mixture of (R)- and (S)-(4-Ethylphenyl)methylamine. Asymmetric reductive amination techniques, employing chiral catalysts or auxiliaries, could be used to synthesize a specific enantiomer if desired. wikipedia.org
Analytical Methodologies for Complex Reaction Mixtures Involving 4 Ethylphenyl Methylamine
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation and purity assessment of components within complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like (4-Ethylphenyl)methylamine derivatives. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of compounds with varying polarities.
Gas Chromatography (GC) is also a powerful tool, particularly for volatile derivatives or after a suitable derivatization step to increase the volatility and thermal stability of the analytes. A capillary column with a non-polar or medium-polarity stationary phase is generally used. The choice of detector, such as a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds, is critical for achieving the desired selectivity and sensitivity.
For the separation of enantiomers, chiral chromatography is the method of choice. Chiral stationary phases (CSPs) can be used in both HPLC and GC to resolve the stereoisomers of chiral amines.
Table 1: Illustrative HPLC Method Parameters for the Analysis of (4-Ethylphenyl)methylamine Derivatives
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry for Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a vital technique for the structural elucidation and monitoring of reaction progress. When coupled with a chromatographic separation method (e.g., GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for compound identification.
In the electron ionization (EI) mass spectrum of N-alkylated benzylamines, characteristic fragmentation patterns are observed. nih.gov For a compound like (4-Ethylphenyl)methylamine, one would expect to see a molecular ion peak (M+). Key fragmentation pathways would likely involve cleavage of the C-N bonds. A significant fragment would be the tropylium (B1234903) ion or a substituted tropylium ion resulting from the cleavage of the bond beta to the aromatic ring. For instance, the 4-ethylphenylmethyl cation would be a prominent peak. Another characteristic fragmentation would be the loss of the pentan-3-yl group or fragments thereof.
Electrospray ionization (ESI), often used with LC-MS, is a softer ionization technique that typically results in a prominent protonated molecular ion ([M+H]+), which is useful for confirming the molecular weight of the target compound and any intermediates or byproducts.
Table 2: Predicted Key Mass Fragments for (4-Ethylphenyl)methylamine
| Fragment | Predicted m/z | Description |
| [M]+ | 205 | Molecular Ion |
| [M-C2H5]+ | 176 | Loss of an ethyl group from the pentyl chain |
| [C9H11]+ | 119 | 4-Ethylbenzyl cation |
| [C5H11]+ | 71 | Pentyl cation |
NMR Spectroscopy for Mechanistic Insights and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed structural information and mechanistic insights. Both 1H and 13C NMR are routinely used to characterize the products of a reaction involving (4-Ethylphenyl)methylamine.
In the 1H NMR spectrum of (4-Ethylphenyl)methylamine, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons, the methine proton of the pentan-3-yl group, and the various methylene and methyl protons of the alkyl chains. rsc.orghmdb.caresearchgate.netchemicalbook.comrsc.org The chemical shifts and coupling patterns of these protons provide a wealth of information about the connectivity of the molecule. For example, the benzylic protons would appear as a singlet, while the protons on the pentan-3-yl group would exhibit more complex splitting patterns.
13C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which can be crucial in determining the relative stereochemistry of chiral centers.
Table 3: Predicted 1H NMR Chemical Shifts for (4-Ethylphenyl)methylamine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C6H4) | 7.1-7.3 | m |
| Benzylic (CH2-Ph) | ~3.7 | s |
| N-CH (pentan-3-yl) | ~2.5 | p |
| CH2 (ethyl on ring) | ~2.6 | q |
| CH3 (ethyl on ring) | ~1.2 | t |
| CH2 (pentan-3-yl) | ~1.4 | m |
| CH3 (pentan-3-yl) | ~0.9 | t |
X-ray Crystallography for Absolute Stereochemistry
When a crystalline derivative of the compound of interest can be obtained, single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure, including the absolute stereochemistry of chiral centers. nih.govnih.gov This technique is particularly valuable when the molecule contains one or more stereocenters, as is the case for chiral derivatives of (4-Ethylphenyl)methylamine.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the unambiguous assignment of the R or S configuration at each chiral center. nih.gov While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and certainty. scilit.comresearchgate.net
Future Research Directions and Emerging Trends
Unexplored Reactivity Patterns of (4-Ethylphenyl)methylamine
While the fundamental reactivity of secondary amines is well-established, the specific reaction pathways and potential for novel transformations of structurally complex amines like (4-Ethylphenyl)methylamine remain largely uncharted. Future research will likely focus on moving beyond standard N-alkylation and acylation reactions to explore more intricate and synthetically valuable transformations.
One promising area is the development of bio-inspired aerobic oxidation reactions. Researchers have reported novel quinone catalyst systems that can achieve the aerobic dehydrogenation of various secondary amines, a transformation inspired by copper amine oxidase enzymes but not limited to their native primary amine substrates nih.gov. Investigating the behavior of (4-Ethylphenyl)methylamine under such catalytic conditions could lead to the synthesis of novel unsaturated compounds.
Another avenue of interest is the catalytic transformation of amines into other functional groups. For instance, novel methods have been developed for the conversion of primary, secondary, and tertiary amines into organoselenides using a ruthenium catalyst acs.orgacs.org. Applying such a methodology to (4-Ethylphenyl)methylamine could provide a direct route to organoselenium compounds, which are valuable in organic synthesis and materials science. Furthermore, oxidative N-formylation, which utilizes methanol (B129727) as a sustainable C1 source, has been achieved for secondary amines using bimetallic nanoparticle catalysts nih.gov. Exploring this reaction could offer a green pathway to the corresponding formamide derivative of (4-Ethylphenyl)methylamine.
Application of Machine Learning in Predicting Reactivity and Synthesis
The integration of machine learning (ML) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes acs.orgnd.edu. For a specific molecule like (4-Ethylphenyl)methylamine, ML models can be trained on large datasets of known chemical reactions to predict its potential reactivity with a wide array of reagents and under various conditions researchgate.net.
Several ML techniques, including Random Forests, Neural Networks (NN), and Graph Neural Networks (GNN), are being applied to predict reaction yields and identify potential side products nd.edu. These predictive models can significantly reduce the amount of empirical experimentation required, saving time and resources. For instance, a model could predict the likelihood of a successful outcome for the aforementioned aerobic oxidation or transformation to an organoselenide, guiding the experimental design.
Furthermore, ML is being used to tackle the challenge of retrosynthesis. By learning from vast databases of chemical transformations, algorithms can propose novel and efficient synthetic pathways to a target molecule. For (4-Ethylphenyl)methylamine, this could lead to the discovery of more efficient and sustainable manufacturing processes. The development of hybrid models that combine machine learning with quantum chemical calculations (DFT) is also a promising direction for achieving highly accurate predictions of reactivity and selectivity nih.govyoutube.com.
Development of Novel Catalytic Systems for Transformations Involving (4-Ethylphenyl)methylamine
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for transformations involving secondary amines is a vibrant area of research. Future work will likely focus on creating highly selective and efficient catalytic systems that are tailored for specific transformations of complex amines like (4-Ethylphenyl)methylamine.
Recent advancements include the use of bimetallic nanoparticles, such as AuPd–Fe3O4, which have shown high efficiency in the oxidative N-formylation of secondary amines at room temperature nih.gov. The magnetic Fe3O4 support also allows for easy recovery and recycling of the catalyst, adding to the sustainability of the process. Another innovative approach is the use of bioinspired bifunctional quinone catalysts for the aerobic oxidation of secondary amines, which operate via a non-biomimetic pathway involving a hemiaminal intermediate nih.gov.
Organocatalysis also presents significant opportunities. Chiral secondary amines, such as imidazolidinones, are effective catalysts for a variety of asymmetric reactions, proceeding through the formation of iminium ions researchgate.net. While (4-Ethylphenyl)methylamine is the substrate in this context, the principles of developing catalysts that can activate it for specific reactions are similar. The table below summarizes some recent developments in novel catalytic systems for secondary amine transformations.
| Catalyst System | Transformation | Substrate Scope | Key Features |
| 1,10-phenanthroline-5,6-dione/ZnI2 | Aerobic Dehydrogenation | Secondary amines, N-heterocycles | Bioinspired, bypasses constraints of native enzymes nih.gov |
| Bimetallic AuPd–Fe3O4 Nanoparticles | Oxidative N-Formylation | Secondary amines | Reusable magnetic catalyst, uses methanol as C1 source nih.gov |
| Ruthenium Complex | Conversion to Organoselenides | Primary, secondary, and tertiary amines | Novel transformation of the amine group acs.orgacs.org |
| Imidazolidinone Salts | Diels-Alder Cycloaddition | α,β-Unsaturated aldehydes/ketones | Organocatalytic, accelerates cycloaddition via iminium ion formation researchgate.net |
Future research could focus on adapting these systems for (4-Ethylphenyl)methylamine or developing entirely new catalysts that can effect novel transformations, such as C-H activation adjacent to the nitrogen atom.
Sustainable Synthesis and Transformations of Substituted Amines
The principles of green chemistry are increasingly influencing the design of synthetic routes for amines and their derivatives. Future research concerning (4-Ethylphenyl)methylamine will undoubtedly prioritize the development of sustainable synthesis and transformation methods. This involves a focus on atom economy, the use of renewable resources, and the avoidance of hazardous reagents and solvents.
A key trend is the synthesis of amines from biomass-derived precursors rsc.org. Methodologies such as "hydrogen borrowing," where alcohols from renewable sources are converted to amines, represent a significant step towards sustainability. Reductive amination is another important strategy, and recent developments have shown that biomass-derived keto acids can be converted to N-substituted lactams (a related amine derivative) using ammonia borane as a hydrogen donor under mild, catalyst-free conditions acs.orgacs.org.
The choice of solvent and reaction medium is also critical. The development of synthetic methods that can be performed in water or other environmentally benign solvents is a major goal nih.gov. For example, one-pot multicomponent reactions in water have been developed for the synthesis of highly functionalized piperidines (cyclic amines) nih.gov. Applying these principles to the synthesis of acyclic secondary amines like (4-Ethylphenyl)methylamine is a logical next step.
The table below outlines some sustainable strategies applicable to amine synthesis.
| Sustainable Strategy | Description | Example Application |
| Hydrogen Borrowing | Catalytic N-alkylation of amines using alcohols, where water is the only byproduct. | Synthesis of substituted azaheterocycles from biomass-derived alcohols and amines rsc.org. |
| Reductive Amination with Green Reductants | Use of safe and efficient hydrogen donors like ammonia borane to convert carbonyls and amines to substituted amines. | Synthesis of N-substituted lactams from keto acids and amines acs.orgacs.org. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass rather than petrochemicals. | Utilizing biomass-derived alcohols and amine functionalities as substrates in amination reactions rsc.org. |
| Aqueous Media Synthesis | Performing reactions in water to reduce reliance on volatile organic solvents. | One-pot synthesis of highly functionalized piperidines in water at room temperature nih.gov. |
Future efforts will focus on designing a fully sustainable lifecycle for (4-Ethylphenyl)methylamine, from its synthesis using green methods to its transformation into other valuable compounds via clean, catalytic processes.
Q & A
Q. What are the common synthetic routes for preparing (4-Ethylphenyl)methylamine, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : React 4-ethylbenzaldehyde with pentan-3-ylamine in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C). Solvents like tetrahydrofuran (THF) or methanol are preferred for proton exchange .
- Nucleophilic substitution : Use a halogenated 4-ethylbenzyl derivative (e.g., 4-ethylbenzyl chloride) with pentan-3-ylamine in a polar aprotic solvent (e.g., dimethylformamide) under reflux (80–100°C) .
Critical parameters include: - Temperature control : Higher temperatures (>100°C) may lead to side reactions like imine formation .
- Solvent choice : THF improves amine nucleophilicity, while DMF enhances reaction rates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of (4-Ethylphenyl)methylamine?
Methodological Answer:
Q. How does the electronic nature of the 4-ethylphenyl substituent influence the compound's stability under various storage conditions?
Methodological Answer: The 4-ethyl group acts as an electron-donating group, stabilizing the aromatic ring against electrophilic degradation. Key stability considerations:
- Oxidative stability : Store under inert gas (N2/Ar) to prevent imine formation via benzylic C-H oxidation .
- Photostability : Protect from UV light to avoid radical-mediated decomposition (observed in fluorinated analogs) .
- Hydrolytic stability : Maintain pH 6–8 in aqueous solutions; acidic conditions protonate the amine, increasing reactivity .
Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess long-term storage .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory biological activity data observed in in vitro versus in vivo studies of (4-Ethylphenyl)methylamine derivatives?
Methodological Answer: Contradictions often arise from:
- Metabolic differences : Use hepatic microsome assays to identify metabolites (e.g., N-oxides) that may inhibit activity in vivo .
- Isomerism : Chiral HPLC separates enantiomers for individual bioactivity profiling (e.g., R vs. S configurations) .
- Protein binding : Equilibrium dialysis quantifies plasma protein binding, which reduces free drug availability in vivo .
Case Study : In fluorophenyl analogs, in vitro IC50 values for receptor binding dropped 10-fold in vivo due to rapid glucuronidation . Mitigate via structural modifications (e.g., methyl groups at C-3 to block metabolism) .
Q. How can computational chemistry tools be integrated with experimental data to predict the regioselectivity of electrophilic substitution reactions in (4-Ethylphenyl)methylamine analogs?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., para to ethyl group for nitration) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on transition-state energies .
- Machine Learning : Train models on PubChem data (e.g., 153 analogs) to predict substituent effects on reaction outcomes .
Validation : Compare predicted vs. experimental regioselectivity using HPLC-MS to quantify product ratios .
Q. What experimental approaches are recommended for investigating the metabolic stability of (4-Ethylphenyl)methylamine in hepatic microsome assays?
Methodological Answer:
- Phase I Metabolism : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, 60 min. Analyze via LC-MS/MS to calculate half-life (t1/2) .
- Phase II Metabolism : Add UDP-glucuronic acid (2 mM) to detect glucuronide conjugates. Use β-glucuronidase inhibition controls .
- CYP Inhibition : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Data Interpretation : A t1/2 >60 min indicates high metabolic stability, suitable for further in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
